

Application Note: Neuropeptide S-Induced Calcium Mobilization in a Recombinant Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Neuropeptide S(Mouse) TFA	
Cat. No.:	B15607177	Get Quote

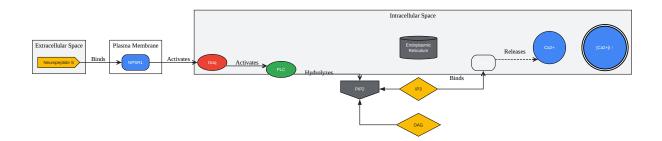
For Research Use Only. Not for use in diagnostic procedures.

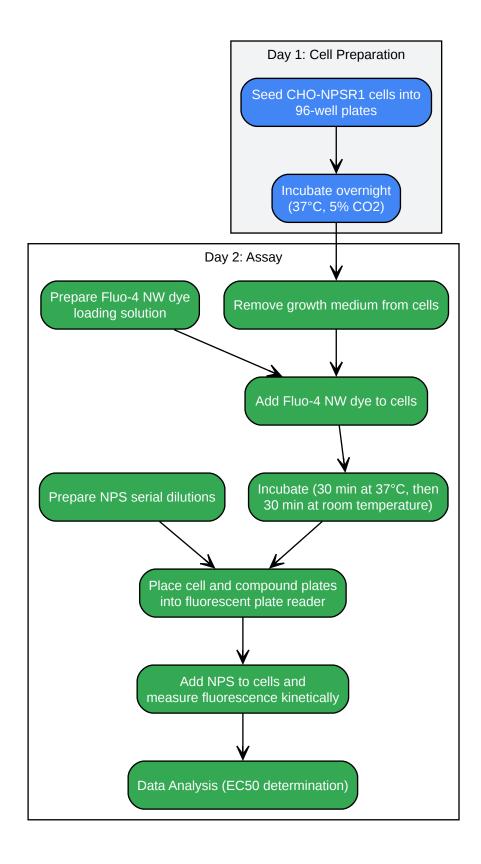
Introduction

Neuropeptide S (NPS) is a 20-amino acid peptide that acts as an endogenous ligand for the Neuropeptide S receptor (NPSR1), a G-protein coupled receptor (GPCR).[1][2][3] The NPS/NPSR1 system is involved in a variety of physiological processes, including the regulation of anxiety, arousal, and memory.[2][4] Upon activation by NPS, the NPSR1 couples to both Gαq and Gαs signaling pathways.[1][3][5][6] The Gαq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a process that can be monitored using calcium-sensitive fluorescent dyes.[7][8][9] This application note provides a detailed protocol for measuring NPS-induced calcium mobilization in Chinese Hamster Ovary (CHO-K1) cells stably expressing human NPSR1, using a fluorescent plate reader-based assay.

Signaling Pathway of Neuropeptide S Receptor

Activation of the NPSR1 by NPS initiates a signaling cascade that results in an increase in intracellular calcium levels. The receptor couples to $G\alpha q$, which activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), causing the release of stored calcium into the





cytosol.[7][8] Additionally, NPSR1 can couple to G α s, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[1][5][6]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. Role of the Neuropeptide S System in Emotionality, Stress Responsiveness and Addiction-Like Behaviours in Rodents: Relevance to Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathophysiological and therapeutic implications of neuropeptide S system in neurological disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropeptide S receptor: understanding the molecular bases of ligand binding and receptor activation Università degli studi di Ferrara [giuri.unife.it]
- 5. Human Neuropeptide S Receptor Is Activated via a Gαq Protein-biased Signaling Cascade by a Human Neuropeptide S Analog Lacking the C-terminal 10 Residues PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropeptide S (NPS) and its receptor (NPSR1) in chickens: cloning, tissue expression, and functional analysis PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuronal expression of the human neuropeptide S receptor NPSR1 identifies NPS-induced calcium signaling pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ca2+ Mobilization Assay Creative Bioarray [dda.creative-bioarray.com]
- To cite this document: BenchChem. [Application Note: Neuropeptide S-Induced Calcium Mobilization in a Recombinant Cell Line]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607177#calcium-mobilization-assay-using-neuropeptide-s-in-cell-culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com